molecular formula C22H36Cl3N9O2 B563407 Arg-Arg beta-naphthylamide trihydrochloride CAS No. 100900-26-3

Arg-Arg beta-naphthylamide trihydrochloride

Cat. No. B563407
CAS RN: 100900-26-3
M. Wt: 564.941
InChI Key: RNVXXFQJTJQVER-NCXIRTITSA-N
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Description

Arg-Arg beta-naphthylamide trihydrochloride (ABA-THC) is an organic compound that has been used in various scientific research applications. It is a derivative of naphthylalanine, a non-protein amino acid. ABA-THC is a highly polar, water-soluble compound that has been used in a variety of studies, including those involving enzyme kinetics, protein-protein interactions, and molecular biology.

Scientific Research Applications

Enzyme Substrate

Arg-Arg beta-naphthylamide trihydrochloride has been used as a substrate for the enzyme dipeptidyl peptidase 3 expressed in human embryonic kidney cells . Dipeptidyl peptidase 3 is an enzyme that plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis .

Microbiology

This compound has also been used as a substrate for peptidase from black-pigmented bacteroides (BPB) and spirochetes . These are types of bacteria that are often found in the human oral cavity and gut, respectively . The ability to break down this substrate can provide insights into the metabolic capabilities of these bacteria .

Drug Development

Due to its interactions with various enzymes, Arg-Arg beta-naphthylamide trihydrochloride could potentially be used in drug development. For instance, understanding how this compound is metabolized by certain enzymes could help in the design of drugs that target these enzymes .

Biochemical Research

In biochemical research, this compound can be used to study enzyme kinetics. By observing how quickly this substrate is broken down by an enzyme, researchers can gain insights into the enzyme’s activity .

Cell Biology

In cell biology, Arg-Arg beta-naphthylamide trihydrochloride can be used to study cellular processes such as protein degradation. Since this compound is a substrate for certain enzymes involved in protein degradation, it can help researchers understand how these processes work .

Diagnostic Applications

Finally, Arg-Arg beta-naphthylamide trihydrochloride could potentially be used in diagnostic applications. For example, the presence or absence of enzymes that can metabolize this compound could be used as a biomarker for certain diseases .

Mechanism of Action

Target of Action

Arg-Arg beta-naphthylamide trihydrochloride primarily targets the enzyme dipeptidyl peptidase 3 . This enzyme is expressed in human embryonic kidney cells (HEK293T) and plays a crucial role in the hydrolysis of dipeptides . The compound also acts as a substrate for peptidase from black-pigmented bacteroides (BPB) and spirochetes .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate . It binds to the active site of the enzyme, facilitating the enzymatic reaction that leads to the hydrolysis of the compound itself .

Biochemical Pathways

The hydrolysis of Arg-Arg beta-naphthylamide trihydrochloride by dipeptidyl peptidase 3 and peptidase from BPB and spirochetes is part of the broader protein degradation pathway . The downstream effects of this pathway include the recycling of amino acids and the regulation of various physiological processes.

Pharmacokinetics

Its solubility in water is50 mg/mL , which suggests that it may have good bioavailability .

Result of Action

The hydrolysis of Arg-Arg beta-naphthylamide trihydrochloride by its target enzymes results in the breakdown of the compound into smaller molecules . This process contributes to the protein degradation pathway and the recycling of amino acids .

Action Environment

The action, efficacy, and stability of Arg-Arg beta-naphthylamide trihydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in aqueous environments . Additionally, its storage temperature of -20°C indicates that it may require a cool environment for optimal stability.

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pentanamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N9O2.3ClH/c23-17(7-3-11-28-21(24)25)19(32)31-18(8-4-12-29-22(26)27)20(33)30-16-10-9-14-5-1-2-6-15(14)13-16;;;/h1-2,5-6,9-10,13,17-18H,3-4,7-8,11-12,23H2,(H,30,33)(H,31,32)(H4,24,25,28)(H4,26,27,29);3*1H/t17-,18-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVXXFQJTJQVER-NCXIRTITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Cl3N9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718705
Record name N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-naphthalen-2-yl-L-ornithinamide--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100900-26-3
Record name N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-naphthalen-2-yl-L-ornithinamide--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arg-Arg β-naphthylamide trihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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